

# 5'-Fluoroindirubinoxime (5'-FIO): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | 5'-Fluoroindirubinoxime |           |
| Cat. No.:            | B1662627                | Get Quote |

Executive Summary: **5'-Fluoroindirubinoxime** (5'-FIO) is a synthetic derivative of the indirubin natural product. It has emerged as a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a critical receptor tyrosine kinase implicated in the pathogenesis of certain hematological malignancies, particularly Acute Myeloid Leukemia (AML). This document provides a comprehensive technical overview of 5'-FIO, including its physicochemical properties, mechanism of action, quantitative biological data, and detailed experimental protocols for its evaluation. This guide is intended for researchers, scientists, and drug development professionals investigating novel kinase inhibitors for therapeutic applications.

# **Introduction to 5'-Fluoroindirubinoxime (5'-FIO)**

**5'-Fluoroindirubinoxime**, also known as 5'-FlO, is a member of the indirubin class of bis-indole alkaloids.[1] Indirubins are known for their biological activities, particularly the inhibition of various protein kinases.[2][3] 5'-FlO has been specifically identified as a potent inhibitor of FLT3 kinase, an important target in oncology.[1] The FLT3 gene is one of the most frequently mutated genes in AML, leading to constitutive activation of the kinase and uncontrolled proliferation of leukemic cells. By targeting FLT3, 5'-FlO presents a promising therapeutic strategy for FLT3-driven cancers.[4]

## **Physicochemical Properties**

The fundamental properties of 5'-FIO are summarized below. It is sparingly soluble in aqueous solutions but shows good solubility in organic solvents like Dimethyl sulfoxide (DMSO).



| Property           | Value                                   | Reference |  |
|--------------------|-----------------------------------------|-----------|--|
| CAS Number         | 861214-33-7                             | [5]       |  |
| Molecular Formula  | C16H10FN3O2                             | [5]       |  |
| Molecular Weight   | 295.27 g/mol                            | [5]       |  |
| Appearance         | Light brown to black solid              | [6]       |  |
| Solubility         | DMSO: 83.33 mg/mL (282.22 mM)           | [6]       |  |
| Water: Insoluble   | [5]                                     |           |  |
| Ethanol: Insoluble | [5]                                     |           |  |
| Storage            | Store powder at -20°C for up to 3 years | [6]       |  |

### **Mechanism of Action and Signaling Pathways**

The primary mechanism of action for 5'-FIO is the direct inhibition of protein kinase activity through competitive binding at the ATP pocket.

#### **Primary Target: FLT3 Inhibition**

5'-FIO is a highly potent inhibitor of FLT3 kinase with a reported IC₅₀ value of 15 nM.[1] FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic progenitor cells. Upon binding its ligand (FLT3-L), the receptor dimerizes, leading to autophosphorylation and the activation of downstream pro-survival and proliferative signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways. In AML, activating mutations (such as internal tandem duplications, ITD) cause the FLT3 receptor to be constantly active, even without its ligand, driving malignant cell growth. 5'-FIO blocks the ATP-binding site of FLT3, preventing phosphorylation and shutting down these downstream signals, ultimately leading to apoptosis in cancer cells that depend on FLT3 activity.[6]





Click to download full resolution via product page

Caption: FLT3 signaling pathway and inhibition by 5'-FIO.



#### **Other Kinase Targets**

While highly potent against FLT3, 5'-FIO has been evaluated for off-target activity. It shows significantly weaker inhibition against other kinases, indicating a favorable selectivity profile. It inhibits Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Aurora A kinase with IC50 values of 1.53  $\mu$ M and 1.27  $\mu$ M, respectively.[4][6] This is approximately 100-fold less potent than its activity against FLT3.

#### Potential for CDK and GSK-3ß Inhibition

The indirubin scaffold is a known inhibitor of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 $\beta$  (GSK-3 $\beta$ ).[2][3] For instance, the parent compound indirubin and its derivative indirubin-3'-monoxime are potent inhibitors of both CDK1/2/5 and GSK-3 $\beta$ .[2][7] While 5'-FIO belongs to this chemical class, its specific activity against a broad panel of CDKs and GSK-3 $\beta$  has not been extensively reported in the cited literature. Researchers should consider that 5'-FIO may possess inhibitory activity against these kinases, which could contribute to its overall biological effects.

# **Quantitative Biological Data**

The biological activity of 5'-FIO has been quantified through both biochemical and cell-based assays.

#### In Vitro Kinase Inhibition

This table summarizes the half-maximal inhibitory concentration (IC₅₀) of 5'-FIO against purified protein kinases.

| Target Kinase | IC <sub>50</sub> Value | Reference |
|---------------|------------------------|-----------|
| FLT3          | 15 nM                  | [1][4][6] |
| VEGFR2        | 1.53 μΜ                | [4][6]    |
| Aurora A      | 1.27 μΜ                | [4][6]    |

## **Cellular Antiproliferative Activity**



This table presents the IC<sub>50</sub> values of 5'-FIO in various human cancer cell lines, demonstrating its antiproliferative effects.

| Cell Line | Cancer Type                          | IC50 Value   | Reference |
|-----------|--------------------------------------|--------------|-----------|
| MV4;11    | Acute Myeloid<br>Leukemia (FLT3-ITD) | N/A (Active) |           |
| A549      | Lung Carcinoma                       | 12.2 μΜ      | [4][6]    |
| SNU-638   | Stomach Carcinoma                    | 2.1 μΜ       | [4][6]    |
| HT-1080   | Fibrosarcoma                         | 3.4 μΜ       | [4][6]    |
| RK3E-ras  | Ras-transformed<br>Kidney Epithelial | 5.1 μΜ       | [6]       |

# **Key Experimental Protocols**

The following sections detail generalized protocols for assessing the activity of 5'-FIO.

# In Vitro FLT3 Kinase Binding Assay (LanthaScreen™)

This protocol describes a method to determine the IC<sub>50</sub> value of an inhibitor against a purified kinase using a Fluorescence Resonance Energy Transfer (FRET)-based binding assay.[8]

- Principle: This assay measures the displacement of a fluorescently labeled ATP-competitive
  tracer from the kinase's active site by an inhibitor. A europium-labeled antibody binds the
  kinase, and when the tracer is also bound, FRET occurs. An inhibitor like 5'-FIO competes
  with the tracer, disrupting FRET in a dose-dependent manner.[8]
- Key Materials:
  - Recombinant human FLT3 kinase
  - Europium-labeled anti-tag antibody (e.g., anti-GST)
  - Alexa Fluor™ 647-labeled kinase tracer
  - 5'-FIO compound



- Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl<sub>2</sub>, 1 mM EGTA)
- 384-well microplates
- Fluorescence plate reader with FRET capability

#### Procedure:

- Compound Dilution: Prepare a serial dilution of 5'-FIO in DMSO, then dilute further in assay buffer to a 3x final concentration.
- Kinase/Antibody Preparation: Prepare a 3x mixture of FLT3 kinase and Eu-labeled antibody in assay buffer.
- Tracer Preparation: Prepare a 3x solution of the Alexa Fluor™ 647-labeled tracer in assay buffer.
- $\circ$  Assay Assembly: In a 384-well plate, add 5  $\mu$ L of the 3x compound dilution, 5  $\mu$ L of the 3x kinase/antibody mixture, and 5  $\mu$ L of the 3x tracer solution to each well.
- Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
- Data Acquisition: Read the plate on a fluorescence reader, measuring both the donor (europium) and acceptor (Alexa Fluor™ 647) emission. Calculate the emission ratio.
- Data Analysis: Plot the emission ratio against the logarithm of the 5'-FIO concentration. Fit the data to a four-parameter logistic curve to determine the IC<sub>50</sub> value.





Click to download full resolution via product page

**Caption:** Workflow for an in vitro kinase binding assay.

# Cell Viability/Cytotoxicity Assay (MTT Assay)



This protocol outlines the use of a colorimetric MTT assay to measure the effect of 5'-FIO on the metabolic activity and viability of cultured cancer cells.[9][10]

- Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9][11]
- Key Materials:
  - Cancer cell line (e.g., MV4-11 for FLT3-dependent studies)
  - o Complete cell culture medium
  - 5'-FIO compound
  - MTT solution (5 mg/mL in PBS)
  - Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
  - 96-well cell culture plates
  - Spectrophotometer (plate reader)
- Procedure:
  - Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 μL of medium and incubate for 24 hours to allow attachment.
  - Compound Treatment: Prepare a serial dilution of 5'-FIO in culture medium. Remove the old medium from the cells and add 100 μL of the compound-containing medium to the appropriate wells. Include vehicle-only (e.g., DMSO) controls.
  - Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO<sub>2</sub> incubator.[11]
  - MTT Addition: Add 10-20 μL of MTT stock solution to each well and incubate for another 3-4 hours until purple precipitate is visible.[12][13]

#### Foundational & Exploratory





- Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 μL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[9][13]
- Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[12]
- Data Analysis: Subtract the background absorbance from a blank well. Normalize the data to the vehicle-treated control cells (representing 100% viability) and plot cell viability (%) against the logarithm of 5'-FIO concentration to determine the IC<sub>50</sub>.





Click to download full resolution via product page

Caption: Workflow for a cell viability MTT assay.



# **Summary and Future Directions**

**5'-Fluoroindirubinoxime** (5'-FIO) is a valuable chemical probe and a potential therapeutic lead compound characterized by its potent and selective inhibition of FLT3 kinase. Its demonstrated antiproliferative activity in cancer cell lines, particularly those reliant on FLT3 signaling, underscores its relevance for further investigation in AML and other related malignancies.

Future research should focus on a comprehensive kinome-wide selectivity profile to fully characterize its off-target effects, including a definitive assessment of its activity against CDKs and GSK-3β. Further preclinical studies are warranted to evaluate its pharmacokinetic properties, in vivo efficacy in various cancer models, and potential for combination therapies with other anti-cancer agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. selleckchem.com [selleckchem.com]
- 2. Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease. A property common to most cyclin-dependent kinase inhibitors? PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5'-Fluoroindirubinoxime (5'-FIO) | FLT3 Inhibitor |CAS861214-33-7| DC Chemicals [dcchemicals.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. MTT assay protocol | Abcam [abcam.com]



- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- To cite this document: BenchChem. [5'-Fluoroindirubinoxime (5'-FIO): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662627#what-is-5-fluoroindirubinoxime-5-fio]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com